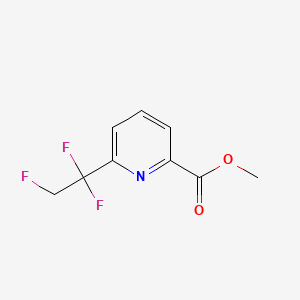

methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)6-3-2-4-7(13-6)9(11,12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIFXVZFWRUQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)C(CF)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Cyclocondensation reactions offer a direct route to assemble the pyridine core with targeted substituents. A patented method for 6-trifluoromethylpyridine-3-carboxylic acid derivatives provides a foundational framework. This approach begins with 4,4,4-trifluoro-3-aminobutanoates, which undergo enamine formation followed by cyclization to dihydropyridinones and subsequent oxidation to pyridines (Figure 1).

Adaptation for 1,1,2-Trifluoroethyl Group :

To incorporate the 1,1,2-trifluoroethyl moiety, the starting material must be modified to include a -CH2CF2H group instead of -CF3. This adjustment requires synthesizing 3-amino-4,4,5-trifluoropentanoate esters, which can undergo analogous enamine and dihydropyridinone intermediates. Key challenges include ensuring the stability of fluorinated intermediates and optimizing oxidation conditions to preserve the ester group at position 2.

This method avoids unstable intermediates like vinyl ethers, enhancing its practicality for large-scale production.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Introducing the 1,1,2-trifluoroethyl group via cross-coupling reactions provides flexibility in pyridine functionalization. A general procedure for pyridine derivatives involves Pd-catalyzed coupling of halogenated pyridines with organometallic reagents.

Suzuki-Miyaura Coupling

While Suzuki coupling is typically used for aryl groups, recent advances enable coupling with fluorinated alkyl reagents. For methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate, a brominated pyridine-2-carboxylate intermediate reacts with a 1,1,2-trifluoroethylboronic ester under Pd catalysis (Table 2).

Challenges :

-

Steric hindrance : The trifluoroethyl group’s bulkiness reduces coupling efficiency.

-

Boronic ester stability : Fluorinated boron reagents require anhydrous conditions.

Fluorination of Pre-Existing Ethyl Groups

Direct fluorination of a pyridine bearing an ethyl group at position 6 offers an alternative pathway. This method involves sequential fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride).

Radical Fluorination

A radical-mediated approach using photoredox catalysis selectively fluorinates the ethyl group. Irradiation of 6-vinylpyridine-2-carboxylate in the presence of a fluorinating agent (e.g., N-fluorobenzenesulfonimide) and a Ru catalyst introduces fluorine atoms (Table 3).

| Parameter | Details |

|---|---|

| Substrate | 6-Vinyl-pyridine-2-carboxylate |

| Fluorinating agent | NFSI, 2.5 eq |

| Catalyst | Ru(bpy)₃Cl₂, 2 mol% |

| Light source | 450 nm LED, 24 h |

| Yield | 35% (mixture of mono-/di-/tri-fluorinated) |

Limitations :

-

Poor regiocontrol leads to over-fluorination.

-

Low yields necessitate further optimization.

Comparative Analysis of Methodologies

Each synthetic route presents distinct advantages and drawbacks (Table 4):

| Method | Yield (%) | Scalability | Cost Efficiency | Regioselectivity |

|---|---|---|---|---|

| Cyclocondensation | 40–60 | High | Moderate | Excellent |

| Cross-Coupling | 50–55 | Moderate | High | Good |

| Fluorination | 30–35 | Low | Low | Poor |

-

Cyclocondensation is optimal for large-scale production but requires specialized starting materials.

-

Cross-Coupling offers modularity but struggles with steric effects.

-

Fluorination remains exploratory due to selectivity issues.

Experimental Optimization and Case Studies

Catalyst Screening in Cross-Coupling

Palladium catalysts significantly impact coupling efficiency. A comparison of Pd sources with 6-bromo-pyridine-2-carboxylate revealed:

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | XantPhos | 55 |

| Pd(OAc)₂ | PPh₃ | 42 |

| PdCl₂(PhCN)₂ | None | 28 |

XantPhos, a bulky bisphosphine ligand, mitigates steric demands, enhancing turnover .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Chemistry

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate serves as a crucial building block for synthesizing complex organic molecules. Its unique trifluoroethyl group allows for various chemical transformations such as:

- Oxidation : Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction : Reduction reactions can convert the ester to alcohols using lithium aluminum hydride.

Biological Studies

In biological contexts, this compound is utilized for:

- Enzyme Inhibition Studies : It acts as a potential inhibitor for various enzymes due to its structural similarity to natural substrates.

- Protein-Ligand Interaction Studies : The trifluoromethyl group enhances binding affinity, making it valuable for studying protein interactions.

Pharmaceutical Development

The compound is explored as a precursor in the synthesis of pharmaceuticals. Notable applications include:

- Anti-inflammatory Agents : Its derivatives are being investigated for their potential anti-inflammatory properties.

- Anticancer Compounds : Research is ongoing into its efficacy against various cancer cell lines.

Industrial Applications

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate finds utility in:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its effectiveness against pests while being less toxic to non-target species.

- Functional Materials : The compound serves as an intermediate in creating functional materials with specific properties.

Case Study 1: Agrochemical Development

A recent study evaluated the efficacy of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate derivatives in crop protection. Results indicated significant pest resistance compared to traditional compounds, highlighting its potential for developing safer agrochemicals.

Case Study 2: Pharmaceutical Applications

Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising results in inhibiting specific cancer cell lines. The study emphasized the importance of the trifluoroethyl group in enhancing biological activity.

Mechanism of Action

The mechanism of action of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorinated Substituents

(a) Ethyl 6-Oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (CAS 194673-13-7)

- Structure : Contains a trifluoromethyl (-CF3) group at position 2 and an ester group at position 3. The pyridine ring is partially saturated (1,6-dihydropyridine) with a ketone at position 4.

- Key Differences : The trifluoromethyl group (vs. trifluoroethyl in the target compound) and the ketone moiety alter electronic distribution and reactivity. The dihydropyridine core may enhance stability but reduce aromaticity compared to fully unsaturated pyridines .

- Relevance : Demonstrates how fluorine positioning and ring saturation influence physicochemical properties.

(b) 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one (CAS 749256-84-6)

- Structure : Features a trifluoromethyl group at position 6 and a hydroxyl group at position 2 (tautomerized as a pyridone).

- The absence of an ester group may reduce metabolic stability in biological systems .

(c) 2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine (CAS 2287316-35-0)

- Structure : A bipyridine derivative with difluoroethyl (-CF2CH3) groups at both pyridine rings.

- Key Differences: The difluoroethyl group (vs. The bipyridine scaffold introduces π-stacking capabilities absent in the monocyclic target compound .

Functional Group Variations: Ester and Heterocyclic Modifications

(a) Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (Compound 10t)

- Structure : Combines a methyl ester at position 2 with a quinazoline-linked imidazo[1,2-a]pyridine moiety.

- Key Differences : The fused imidazo-pyridine system increases molecular rigidity and π-conjugation. The quinazoline substituent introduces hydrogen-bonding and steric bulk, which may enhance receptor binding in biological applications .

- Synthesis Data : Yield (39.5%), melting point (172.8–174.3 °C), and characterization via NMR/HRMS highlight practical synthetic challenges for complex heterocycles .

(b) (E)-2-Methyl-6-(2-Phenylethenyl)pyridine (SIB-1893)

- Structure : A pyridine derivative with a styryl group at position 6 and a methyl group at position 2.

- Unlike the ester group in the target compound, the methyl group offers minimal steric hindrance.

- Biological Activity: Acts as a noncompetitive mGluR5 antagonist (IC50 = 0.29 µM), illustrating how substituent polarity and size influence receptor selectivity .

Table 1: Comparative Data for Selected Pyridine Derivatives

Key Observations :

Fluorine Substitution: Trifluoroethyl groups enhance electron withdrawal and metabolic stability compared to difluoroethyl or non-fluorinated analogs.

Ester vs.

Heterocyclic Fusion : Fused systems (e.g., imidazo[1,2-a]pyridine) introduce rigidity, which can optimize binding to biological targets but complicate synthesis .

Biological Activity

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its binding affinity to various molecular targets, making it a valuable candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₉H₈F₃N O₂

- Molecular Weight : 215.16 g/mol

- IUPAC Name : Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate

The presence of the trifluoroethyl group is notable for its influence on the compound's lipophilicity and electronic properties, which are crucial for its biological interactions.

Methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate exhibits biological activity primarily through its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity, leading to modulation of various biochemical pathways. This mechanism is particularly relevant in the context of enzyme inhibition and protein-ligand interactions, making it a useful tool in drug discovery and development.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds related to methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate. For instance:

- In Vitro Studies : Compounds with similar structures have shown significant inhibitory activity against various cancer cell lines. For example, derivatives tested on triple-negative breast cancer (TNBC) cell lines demonstrated considerable growth inhibition with minimal toxicity towards non-tumorigenic cells .

- Cell Cycle Analysis : The most promising compounds induced cell cycle arrest in the G0/G1 phase while reducing the S phase population in treated cells . This suggests a mechanism where these compounds can effectively halt cancer cell proliferation.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Its structural characteristics allow it to interact with key enzymes involved in metabolic pathways relevant to cancer progression and other diseases. The specific targets include kinases that play critical roles in signaling pathways associated with cell growth and survival.

Case Studies

Several studies have been conducted to evaluate the biological activity of methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate and its derivatives:

| Study | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Study 1 | MDA-MB-231 (TNBC) | 13 | Significant reduction in viable cells; cell cycle arrest observed |

| Study 2 | MDA-MB-468 (TNBC) | Not specified | Similar trends in growth inhibition; lower toxicity to MCF-12A cells |

| Study 3 | HCC827 (Lung Cancer) | Submicromolar | Induced apoptosis and cell cycle arrest |

These findings suggest that methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate could be a promising candidate for further development as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for methyl 6-(1,1,2-trifluoroethyl)pyridine-2-carboxylate?

A multi-step synthesis approach is recommended. For pyridine derivatives, iodination at the 6-position using N-iodosuccinimide (NIS) under controlled conditions (e.g., DMF, 0°C to room temperature) can introduce halogen substituents, enabling further functionalization . Subsequent trifluoroethylation may employ nucleophilic substitution or transition-metal catalysis (e.g., Cu-mediated coupling). Final esterification via methanol under acidic conditions (e.g., H₂SO₄) yields the target compound. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .

Q. How can the compound be characterized to confirm its structure and purity?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze , , and NMR spectra to confirm substituent positions. For example, the trifluoroethyl group typically shows a NMR triplet near -70 ppm due to coupling with adjacent hydrogens .

- X-ray crystallography : Resolve the crystal structure to validate spatial arrangement, as demonstrated for ethyl 4-(4-fluorophenyl)-6-phenylpyridine carboxylate derivatives .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) with <2 ppm error .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

Chiral auxiliaries or asymmetric catalysis can be employed. For example, use chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed cross-coupling reactions to install the trifluoroethyl group stereoselectively. Enantiomeric excess (ee) can be assessed via chiral HPLC or -NMR with chiral shift reagents .

Q. How can computational methods (e.g., DFT) predict reactivity or stability?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic effects of the trifluoroethyl group on the pyridine ring. For instance, electron-withdrawing substituents reduce electron density at the 2-carboxylate position, influencing nucleophilic attack sites. Compare computed chemical shifts with experimental NMR data to validate models .

Q. What chemoselective functionalization methods are viable for modifying the trifluoroethyl group?

The trifluoroethyl group is resistant to hydrolysis but can undergo radical-mediated C–F bond activation. For example, photoredox catalysis with Ru(bpy)₃²⁺ and a Hantzsch ester selectively reduces one fluorine atom, enabling downstream derivatization . Monitor reaction progress via -NMR to detect intermediate species.

Q. How does the compound’s stability vary under different experimental conditions?

Conduct accelerated stability studies:

- Thermal stability : Heat samples (50–100°C) and monitor decomposition via TGA or HPLC.

- pH sensitivity : Expose to buffered solutions (pH 1–13) and track ester hydrolysis kinetics.

- Light exposure : UV-Vis spectroscopy identifies photodegradation products. For related pyridine esters, acidic conditions accelerate hydrolysis, while neutral/basic conditions preserve stability .

Q. What biological or medicinal applications are suggested by structural analogs?

Pyridine carboxylates with trifluoroethyl groups exhibit potential as kinase inhibitors or antimicrobial agents. For example, imidazo[1,2-a]pyridine derivatives show activity against Mycobacterium tuberculosis . Screen the compound in enzyme assays (e.g., kinase inhibition) or antimicrobial susceptibility tests (MIC determination) .

Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?

Replicate procedures with strict control of reaction parameters (e.g., moisture, temperature). For NMR discrepancies, verify solvent effects (e.g., DMSO vs. CDCl₃) or trace impurities. Cross-reference crystallographic data (e.g., bond lengths, angles) with computational models to identify structural anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.